molecular formula C16H11Cl3N2O3S B4134036 3,5-dichloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide

3,5-dichloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No.: B4134036
M. Wt: 417.7 g/mol
InChI Key: XUBRAGBMRRMNRR-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Chlorine and Methoxy Groups: Chlorination and methoxylation reactions are carried out on the benzothiazole ring to introduce the chlorine and methoxy substituents at the desired positions.

    Coupling with Benzamide: The chlorinated and methoxylated benzothiazole is then coupled with 3,5-dichloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzamide and benzothiazole rings can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, sodium thiolate, or primary amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

    Hydrolysis Products: Corresponding carboxylic acid and amine.

Scientific Research Applications

3,5-dichloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-N-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide: Lacks the methoxy group on the benzothiazole ring.

    3,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide: Lacks the chlorine atom on the benzothiazole ring.

    3,5-dichloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-benzamide: Lacks the methoxy group on the benzamide ring.

Uniqueness

3,5-dichloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is unique due to the specific arrangement of chlorine and methoxy substituents on both the benzamide and benzothiazole rings

Properties

IUPAC Name

3,5-dichloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2O3S/c1-23-12-6-13-11(5-8(12)17)20-16(25-13)21-15(22)7-3-9(18)14(24-2)10(19)4-7/h3-6H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBRAGBMRRMNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-dichloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide
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3,5-dichloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide
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3,5-dichloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide
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3,5-dichloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Reactant of Route 5
3,5-dichloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
3,5-dichloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide

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